molecular formula C13H17FN2O3S B500560 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide CAS No. 915902-87-3

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B500560
CAS No.: 915902-87-3
M. Wt: 300.35g/mol
InChI Key: WBTAGIIUSFZIEM-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide is a sulfonamide-derived piperidine carboxamide featuring a 4-fluoro-3-methylphenyl substituent on the sulfonyl group.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-9-8-11(2-3-12(9)14)20(18,19)16-6-4-10(5-7-16)13(15)17/h2-3,8,10H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTAGIIUSFZIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperidine under controlled conditions.

    Coupling reaction: The sulfonyl chloride intermediate is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties Reference
This compound (Target) C13H16FN2O3S (inferred) ~313.35 (calc.) 4-Fluoro-3-methylphenyl sulfonyl Unknown (structural analogy suggests receptor/enzyme modulation)
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide C13H17FN2O4S 316.35 3-Fluoro-4-methoxyphenyl sulfonyl Not explicitly stated; methoxy may enhance solubility
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide C22H27N2O3S 415.53 4-Methylphenyl sulfonyl, phenethyl Potential CNS activity due to phenethyl group
VU6007438 ((R)-1-((1H-Indazol-5-yl)sulfonyl)-N-(2,3-dihydro-1H-inden-1-yl)-N-(ethyl-1,1-d2)piperidine-4-carboxamide) C25H26D2FN5O3S ~523.62 Indazole sulfonyl, deuterated ethyl Pan-Gαq/11 mAChR positive allosteric modulator
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C25H26FN3O 403.49 Naphthyl, fluorobenzyl SARS-CoV-2 inhibition (predicted)

Substituent Effects on Bioactivity

  • Indazole sulfonyl (VU6007438) introduces heterocyclic rigidity, improving selectivity for mAChRs .
  • Piperidine Carboxamide Modifications :

    • Phenethyl or naphthyl substitutions () enhance blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Physicochemical and Pharmacokinetic Properties

highlights critical parameters for oral bioavailability:

  • Rotatable Bonds : The target compound likely has ~6 rotatable bonds (similar to analogs), within the optimal range (≤10) for bioavailability.
  • Polar Surface Area (PSA) : Estimated PSA ~90 Ų (calculated using substituent contributions), below the 140 Ų threshold, suggesting favorable absorption .
  • Molecular Weight: At ~313 Da, the target compound aligns with the <500 Da guideline, though notes that molecular weight alone is less predictive than flexibility and PSA .

Biological Activity

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H14FNO3SC_{13}H_{14}FNO_3S and features a piperidine ring substituted with a sulfonyl group and a fluorinated aromatic moiety. The structural characteristics contribute significantly to its biological activity.

Property Value
Molecular Weight 300.35 g/mol
CAS Number 915902-87-3
IUPAC Name This compound

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and bacterial infections.

Table 1: Enzyme Inhibition Potency

Compound IC50 (µM) Target Enzyme
This compoundTBDAChE
Related Sulfonamide Derivative2.14 ± 0.003Urease

Antimicrobial Activity

The compound's sulfonamide moiety suggests potential antimicrobial properties, similar to other piperidine derivatives. Studies have shown that sulfonamides can exhibit antibacterial effects by inhibiting folate synthesis in bacteria.

This compound likely interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its unique electronic properties imparted by the fluorine atom. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.

Study on Enzyme Inhibition

In a study evaluating the enzyme inhibitory activity of various piperidine derivatives, this compound was found to have significant AChE inhibitory activity, comparable to known inhibitors. The study highlighted the potential of this compound as a lead in developing new AChE inhibitors for Alzheimer's treatment .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several sulfonamide derivatives, including our compound of interest. The results indicated that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

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